Diiodo(bis(diphenylphosphino)ethane)cobalt(II)

Vue d'ensemble

Description

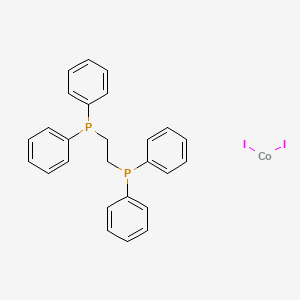

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is an organometallic compound with the chemical formula CoI₂(P(C₆H₅)₂C₂H₄P(C₆H₅)₂). It is a cobalt complex featuring two diphenylphosphinoethane ligands and two iodine atoms. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) can be synthesized through the reaction of cobalt(II) iodide with bis(diphenylphosphino)ethane in a suitable solvent. The reaction typically involves mixing the reactants in a solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for diiodo(bis(diphenylphosphino)ethane)cobalt(II) are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) undergoes various types of chemical reactions, including:

Reductive Coupling Reactions: It acts as a catalyst in the reductive coupling of aryl halides with thiophenols and alkanethiols.

Cyclization Reactions: It catalyzes the cyclization of 2-iodobenzoates with aldehydes to form phthalides (isobenzofuranones).

Reductive [3 + 2] Cycloaddition Reactions: It is involved in the reductive [3 + 2] cycloaddition reactions.

Aryl-Sulfur Bond Formation: It facilitates the formation of aryl-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with diiodo(bis(diphenylphosphino)ethane)cobalt(II) include aryl halides, thiophenols, alkanethiols, and aldehydes. The reactions are typically carried out under mild conditions using 1-2 mol% of the cobalt complex as a catalyst .

Major Products

The major products formed from these reactions include aryl sulfides, phthalides, and various cycloaddition products .

Applications De Recherche Scientifique

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) has several scientific research applications, including:

Catalysis: It is widely used as a catalyst in organic synthesis for various coupling and cyclization reactions.

Electrocatalysis: It has been explored as an electrocatalyst for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in both basic and acidic media.

Nanocomposite Precursors:

Mécanisme D'action

The mechanism by which diiodo(bis(diphenylphosphino)ethane)cobalt(II) exerts its catalytic effects involves the coordination of the cobalt center with the reactants, facilitating the formation and breaking of chemical bonds. The diphenylphosphinoethane ligands stabilize the cobalt center, allowing it to undergo various redox and substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichlorobis(triphenylphosphine)cobalt(II): Another cobalt complex with similar catalytic properties.

Dicarbonylcyclopentadienyl cobalt(I): Known for its use in organic synthesis and catalysis.

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): A ruthenium complex with comparable catalytic applications.

Uniqueness

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity patterns compared to other cobalt complexes. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in synthetic chemistry .

Activité Biologique

Diiodo(bis(diphenylphosphino)ethane)cobalt(II), often referred to as Co(dppe)I2, is an organometallic complex that has garnered interest for its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic implications based on various research findings.

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) features cobalt as the central metal ion, coordinated to two diphenylphosphino ligands and two iodine atoms. The molecular formula is , with a molecular weight of approximately 649.12 g/mol. The presence of iodine in this compound influences its reactivity and biological interactions compared to other cobalt complexes, such as those with chloride ligands.

Interaction with Biological Macromolecules

Research indicates that Co(dppe)I2 can interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as spectroscopy (NMR, UV-Vis) have been employed to elucidate these interactions, revealing that the compound may bind to specific sites on biomolecules, potentially altering their function.

Antitumor Activity

One of the significant areas of research surrounding Co(dppe)I2 is its antitumor activity. Studies have shown that cobalt complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that cobalt complexes with phosphine ligands could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific role of the iodine substituents in enhancing or modifying these effects requires further investigation.

Case Studies and Research Findings

- Cytotoxicity Studies : A study reported that Co(dppe)I2 exhibited selective cytotoxicity towards human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The compound's mechanism was suggested to involve oxidative stress induction and interference with DNA synthesis.

- Catalytic Activity : Beyond biological activity, Co(dppe)I2 has been explored for its catalytic properties in organic synthesis. Its ability to facilitate reactions such as hydrovinylation and carbon-carbon bond formation has implications for developing new therapeutic agents through synthetic chemistry.

- Neuroprotective Effects : Preliminary studies suggest that cobalt complexes may offer neuroprotective effects, potentially relevant for neurodegenerative diseases. The interaction of Co(dppe)I2 with acetylcholinesterase (AChE) has been investigated, revealing competitive inhibition properties that could be beneficial in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of Co(dppe)I2 can be compared to other organometallic complexes:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | Iodine substituents | Exhibits different reactivity due to halide variation |

| [1,2-Bis(diphenylphosphino)ethane]dichloroplatinum(II) | Platinum center | Known for significant antitumor activity |

| [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) | Nickel center | Often used in Kumada coupling reactions |

This table highlights how variations in metal centers and ligand types affect the reactivity, stability, and biological activity of these compounds.

Propriétés

IUPAC Name |

diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTZQBPRANWICZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24CoI2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457138 | |

| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34775-39-8 | |

| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.